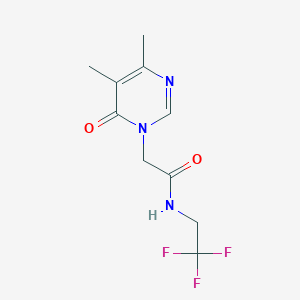
1-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of urea derivatives typically involves the combination of an aryl or alkyl group with a urea functional group. The papers describe the design and synthesis of various 1-aryl-3-substituted phenyl urea derivatives, which have been evaluated for their biological activities. For instance, the synthesis of 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives has been reported, with the compounds demonstrating significant antiproliferative effects on cancer cell lines . Similarly, the synthesis of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas has been described, with the aim of optimizing the spacer length for better interaction with the target enzymes .
Molecular Structure Analysis
The molecular structure of urea derivatives is crucial for their biological activity. The presence of the aryl or alkyl group attached to the urea moiety can significantly influence the compound's binding affinity and selectivity towards biological targets. For example, the presence of a pyridinyl group has been shown to be beneficial for antiproliferative activity . Additionally, the orientation of the arylurea moiety, such as the meta position to the thioether linker, has been associated with potent VEGFR-2 tyrosine kinase inhibition .
Chemical Reactions Analysis
Urea derivatives can undergo various chemical reactions, which are essential for their biological function. The papers do not provide specific details on the chemical reactions of the compound ; however, urea derivatives are known to interact with biological targets through hydrogen bonding and other non-covalent interactions. For instance, the recognition of urea and its derivatives by a pyridine-incorporated cyclo aramide involves multiple hydrogen bonding interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives, such as solubility, stability, and reactivity, are important for their pharmacological profile. While the papers do not detail these properties for the specific compound , they do highlight the importance of structural features, such as the substitution pattern, for the biological activity of urea derivatives. For example, the presence of hydrophobic groups in the terminal phenyl ring has been associated with lower IC50 values in enzymatic assays .
科学的研究の応用
Heterocyclic Compound Synthesis and Applications
Stereochemical Synthesis : Research by Chen et al. (2010) focused on the stereoselective synthesis of active metabolites related to potent PI3 kinase inhibitors, illustrating the complex stereochemistry involved in creating biologically active compounds (Chen et al., 2010).
Antibacterial Heterocyclic Compounds : Azab et al. (2013) aimed to synthesize new heterocyclic compounds with a sulfonamido moiety for antibacterial applications, showing the potential for similar compounds to be developed as antimicrobial agents (Azab et al., 2013).
Novel Ring Closures : Katritzky et al. (1981) explored transformations of pyridiniums derived from amino-alcohols and diamines, leading to novel ring closures, which could be relevant for synthesizing complex molecules like the one (Katritzky et al., 1981).
Thienopyrimido-Triazoles Synthesis : El-Gazzar et al. (2002) reported on the synthesis of thienopyrimido-1,2,4-triazoles, a process that involves reactions with urea, highlighting the versatility of urea in creating heterocyclic compounds (El-Gazzar et al., 2002).
特性
IUPAC Name |
1-[2-(4-cyclopropyl-5-oxo-3-pyridin-3-yl-1,2,4-triazol-1-yl)ethyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2S/c25-17(21-12-15-4-2-10-27-15)20-8-9-23-18(26)24(14-5-6-14)16(22-23)13-3-1-7-19-11-13/h1-4,7,10-11,14H,5-6,8-9,12H2,(H2,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DATAVZJEFXOZAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN(C2=O)CCNC(=O)NCC3=CC=CS3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-diethyl 2-(3-(thiophen-2-yl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2538878.png)
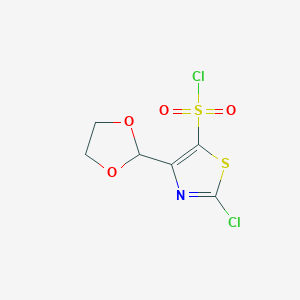
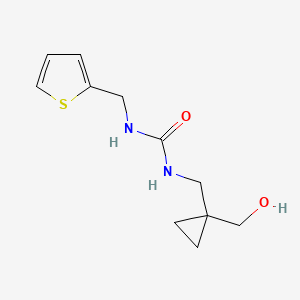
![1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine](/img/structure/B2538882.png)

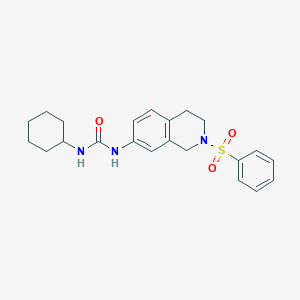
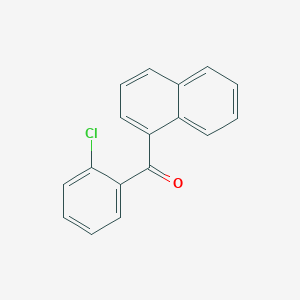

![N-(2-(cyclohex-1-en-1-yl)ethyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2538892.png)
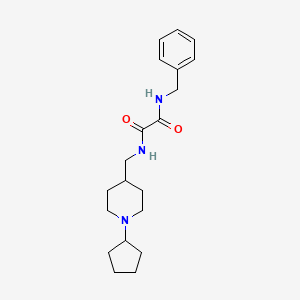
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2538896.png)
![(E)-N-[2-(Dimethylamino)-2-(4-fluorophenyl)ethyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2538897.png)

